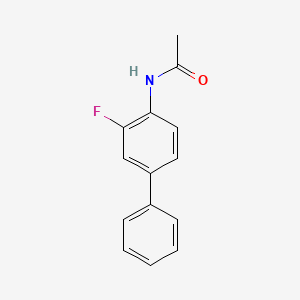

3-Fluoro-4-acetylaminobiphenyl

Description

Historical Trajectories of Biphenyl (B1667301) and Fluorene (B118485) Derivatives in Biomedical Inquiry

The study of biphenyl and fluorene derivatives in biomedical research has a rich history, with these structural motifs forming the basis of numerous biologically active molecules. nih.gov

Biphenyl derivatives have been a cornerstone in synthetic organic chemistry and medicinal chemistry for many decades. nih.gov Their history can be traced back over 160 years, with early syntheses like the Wurtz-Fittig reaction and the Ullmann reaction paving the way for the creation of a vast array of substituted biphenyls. nih.govarabjchem.org Initially, biphenyls were recognized for their utility as intermediates in the synthesis of other organic compounds, including emulsifiers, optical brighteners, and plastics. wikipedia.org In the biomedical field, polychlorinated biphenyls (PCBs) were widely used, though their environmental persistence later became a major concern. arabjchem.orgwikipedia.org More recently, the biphenyl scaffold has been identified in a multitude of pharmacologically significant compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, immunosuppressant, and antitumor effects. nih.govarabjchem.org The versatility of the biphenyl structure allows for substitution at various positions, enabling chemists to modulate the pharmacological profile of the resulting molecules. arabjchem.org This has led to the development of numerous patented drugs and research compounds. nih.govarabjchem.org

Fluorene derivatives have also been a significant focus of biomedical and materials science research. taylorandfrancis.com First identified in coal tar in 1867, fluorene is a polycyclic aromatic hydrocarbon whose structure has been adapted for various applications. taylorandfrancis.comresearchgate.net Early research, dating back to the 1940s, explored the synthesis and potential applications of fluorene derivatives in cancer research. acs.orgnih.gov In contemporary research, fluorene-based compounds are recognized for their unique photophysical properties, making them valuable as fluorophores in bioimaging and as components in organic light-emitting diodes (OLEDs). taylorandfrancis.comresearchgate.net The fluorene molecule has several active positions (notably C2, C7, and C9) that are amenable to chemical modification, allowing for the synthesis of derivatives with tailored properties. researchgate.net Recent studies have investigated novel fluorene derivatives for their potential anticancer activities, demonstrating that they can induce apoptosis (programmed cell death), anoikis, and autophagy in cancer cells. nih.gov

Strategic Role of Fluorine Substitution in Aromatic Compounds for Modulating Biological Interactions

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's biological profile. tandfonline.com Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org The unique properties of the fluorine atom allow it to exert profound effects on a molecule's pharmacokinetic and physicochemical properties. tandfonline.comresearchgate.net

Key strategic advantages of fluorine substitution include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol). annualreviews.org This increased bond strength makes the C-F bond more resistant to metabolic oxidation by enzymes such as cytochrome P450. annualreviews.orgmdpi.com By replacing a hydrogen atom at a metabolically vulnerable position on an aromatic ring with fluorine, chemists can block hydroxylation, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.comencyclopedia.pub

Modulation of Physicochemical Properties :

Lipophilicity : Fluorine is more lipophilic than hydrogen, and its incorporation can increase a molecule's ability to permeate cell membranes. tandfonline.comwikipedia.orgscispace.com This enhanced absorption and transport can lead to improved bioavailability and better penetration of biological barriers like the blood-brain barrier. scispace.com

Electronic Effects : As the most electronegative element, fluorine is strongly electron-withdrawing. tandfonline.com This can alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's binding affinity to its target receptor and its solubility profile. nih.gov For example, adjusting the pKa of amine groups can enhance the bioavailability of drugs. nih.gov

Improved Binding Affinity : The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with biological targets like proteins and enzymes. researchgate.netannualreviews.org Its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to act as a bioisostere for a hydrogen atom, fitting into receptor pockets without causing significant steric hindrance. tandfonline.comencyclopedia.pub

These strategic effects have been leveraged in the development of numerous successful drugs, where fluorine substitution was key to optimizing potency and metabolic stability. tandfonline.comencyclopedia.pub

Current Research Landscape and Academic Significance of 3-Fluoro-4-acetylaminobiphenyl

The academic significance of this compound lies primarily in its use as a chemical probe in toxicology and cancer research. aacrjournals.orgcapes.gov.br It is a derivative of 4-acetylaminobiphenyl (B142796), a known procarcinogen. guidechem.com Research involving this compound aims to elucidate the structure-activity relationships of carcinogenic aromatic amides and to understand the role of metabolic activation in their mechanism of action. aacrjournals.orgcapes.gov.brcymitquimica.com

A key study compared the carcinogenic activities of various fluoro derivatives of 2-acetylaminofluorene (B57845) and compounds related to 4-acetylaminobiphenyl. aacrjournals.orgcapes.gov.br In this research, this compound was found to be a potent carcinogen, inducing a high incidence of mammary gland tumors in both female and male rats. aacrjournals.orgcapes.gov.br This finding suggests that the introduction of a fluorine atom at the 3-position does not inhibit, and may even contribute to, the carcinogenic activity of the parent molecule in specific tissues. aacrjournals.orgcymitquimica.com

The mechanism of its carcinogenicity is believed to involve metabolic activation to reactive intermediates that can form covalent bonds with nucleophilic sites on cellular macromolecules like DNA and proteins. cymitquimica.com The formation of DNA adducts, particularly at the C8 position of guanine (B1146940), is a critical step in the initiation of cancer by many aromatic amines and amides. cymitquimica.comnih.gov Studies on related fluorinated aminobiphenyls have shown that these adducts can inhibit and block DNA replication, a key event in mutagenesis. nih.gov

The synthesis of this compound has been described in the scientific literature, often as part of broader studies on carcinogenic compounds. aacrjournals.orgcapes.gov.br Its availability allows researchers to use it as a reference standard and a tool to probe the active sites of enzymes involved in metabolizing carcinogens and to explore the structural requirements for carcinogenesis. aacrjournals.orgcapes.gov.br

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂FNO | cymitquimica.comnih.gov |

| Molecular Weight | 229.25 g/mol | cymitquimica.com |

| Appearance | Data not available in sources | |

| CAS Number | 725-04-2 | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

725-04-2 |

|---|---|

Molecular Formula |

C14H12FNO |

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-(2-fluoro-4-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |

InChI Key |

NBAUDCWTTFHKNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 Acetylaminobiphenyl

Established Synthetic Pathways for 3-Fluoro-4-acetylaminobiphenyl and Related Biphenyl (B1667301) Analogs

The synthesis of this compound, a fluorinated aromatic amide, and its analogs often involves multi-step procedures commencing with precursor molecules that are subsequently modified to introduce the desired functional groups. These synthetic routes are crucial for producing the compound for various research applications, including studies on its biological activities. capes.gov.brcymitquimica.com

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biphenyl compounds, offering a versatile and efficient method for forming carbon-carbon bonds. nih.govscirp.org The Suzuki-Miyaura coupling is a prominent example, widely utilized for its mild reaction conditions and high tolerance of various functional groups. nobelprize.orgxisdxjxsu.asialibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. xisdxjxsu.asialibretexts.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound reacts with the palladium(II) intermediate, transferring the organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biphenyl product, regenerating the palladium(0) catalyst. libretexts.org

The choice of ligands, base, and solvent can be optimized to enhance reaction rates and yields. mdpi.comresearchgate.net For instance, the use of bulky electron-rich phosphine (B1218219) ligands can improve the efficiency of the catalytic system. mdpi.com

Synthesis via Specific Precursor Compounds and Reaction Optimization

The synthesis of this compound has been described in the literature, often starting from precursor compounds that are then subjected to a series of reactions. capes.gov.br One common strategy involves the synthesis of a substituted biphenyl core, followed by the introduction or modification of the acetylamino group.

For example, a general approach could involve the Suzuki coupling of a fluorinated phenylboronic acid with a suitable bromo- or iodoaniline derivative. The resulting aminobiphenyl can then be acetylated using acetyl chloride or acetic anhydride (B1165640) to yield the final product. rsc.org

Table 1: Example of a Synthetic Route for a Related Biphenyl Analog

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Fluorophenylboronic acid, 1-bromo-4-nitrobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene, Reflux | 3-Fluoro-4'-nitrobiphenyl |

| 2 | 3-Fluoro-4'-nitrobiphenyl | Fe, NH₄Cl, Ethanol/Water | 3-Fluoro-4-aminobiphenyl |

| 3 | 3-Fluoro-4-aminobiphenyl | Acetyl chloride, Pyridine | This compound |

This table presents a generalized synthetic scheme and specific reagents and conditions may vary based on literature procedures.

Derivatization Strategies and Functional Group Transformations

The acetamide (B32628) group and the biphenyl scaffold of this compound offer opportunities for various chemical transformations and derivatization. cymitquimica.com The amide group can be hydrolyzed to the corresponding amine, which can then be further functionalized. The aromatic rings can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing fluoro and acetylamino groups.

The fluorine atom enhances the lipophilicity and can influence the biological activity of the molecule. cymitquimica.com The acetamide group contributes to its solubility and reactivity, allowing for a range of chemical transformations. cymitquimica.com

Isotopic Labeling and Radiochemical Synthesis for Advanced Research Probes

Isotopic labeling is a critical technique for elucidating metabolic pathways and quantifying exposure to chemical compounds. thieme-connect.de For biphenyl derivatives, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are common stable isotopes used in labeling. medchemexpress.com For instance, deuterated analogs of N-([1,1'-biphenyl]-4-yl)acetamide are available for use as internal standards in mass spectrometry-based studies. medchemexpress.com

Radiolabeling, particularly with isotopes like fluorine-18 (B77423) (¹⁸F), is essential for positron emission tomography (PET) imaging studies. thieme-connect.de The synthesis of ¹⁸F-labeled compounds often involves introducing the radionuclide in the final steps of the synthesis to minimize loss due to its short half-life. thieme-connect.de For example, a precursor molecule could be synthesized and then subjected to a nucleophilic fluorination reaction with [¹⁸F]fluoride.

In the context of related compounds, methods have been developed to measure hemoglobin adducts of aromatic amines like 4-aminobiphenyl (B23562) and its analog, 4'-fluoro-4-aminobiphenyl. researchgate.netcolumbia.edu These methods often involve hydrolysis of the adduct to release the amine, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netcolumbia.edu The use of an isotopically labeled internal standard, such as 4'-fluoro-4-aminobiphenyl, is crucial for accurate quantification. columbia.edu

Structure Activity Relationship Sar and Structure Mutagenicity Relationship Smr Studies

Fundamental Principles of SAR and SMR in Fluoro-Acetamide Biphenyl (B1667301) Systems

The mutagenicity and carcinogenicity of aromatic amines are not inherent properties of the parent compounds but are dependent on their metabolic activation to reactive electrophilic species that can form covalent adducts with DNA. nih.gov The fundamental principle of SAR and SMR in this context revolves around how the molecular structure influences these metabolic pathways.

The primary route of activation for aromatic amides like 4-acetylaminobiphenyl (B142796) involves a series of enzymatic reactions. Initially, N-hydroxylation is carried out by cytochrome P450 enzymes, forming an N-hydroxy-arylamide. nih.gov This intermediate can then undergo O-acetylation by N,O-acetyltransferases to form a reactive N-acetoxy-arylamine. nih.govnih.gov This unstable ester can spontaneously break down to form a highly reactive arylnitrenium ion, which is the ultimate electrophile that binds to DNA, primarily at the C8 position of guanine (B1146940). nih.govoup.com

The introduction of a fluorine atom, as in 3-Fluoro-4-acetylaminobiphenyl, can significantly alter this process. Fluorine is highly electronegative and can exert strong inductive effects, influencing the electron distribution within the molecule. tandfonline.com These electronic modifications can affect the rates of metabolic activation and detoxification, the stability of the reactive intermediates, and the ultimate interaction with biological macromolecules. SAR and SMR studies in fluoro-acetamide biphenyl systems, therefore, focus on how the electronic properties and steric factors governed by the fluorine substituent modulate the propensity for metabolic activation and subsequent DNA damage.

Positional and Electronic Influence of Fluoro Substitution on Biological Activity Profiles

The position of the fluorine substituent on the biphenyl ring system is a critical determinant of the biological activity of the compound. The electronic effects of fluorine—primarily its strong electron-withdrawing inductive effect (-I) and weaker electron-donating mesomeric effect (+M)—can either enhance or decrease the mutagenic potential depending on its location relative to the amino group. tandfonline.com

When fluorine is positioned ortho to the acetylamino group (as in this compound), its electron-withdrawing nature can influence the N-hydroxylation step. This can affect the stability of the resulting N-hydroxy metabolite and the subsequent formation of the nitrenium ion. The electronic properties of the aromatic system are a key factor in determining the ease of formation and stability of this reactive cation. nih.gov

Quantitative Structure-Activity/Mutagenicity Relationship (QSAR/QSMAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mutagenicity Relationship (QSMAR) models are computational tools that correlate the chemical structure of compounds with their biological or toxicological activities. nih.govacs.orgnih.gov These models are essential in predictive toxicology for assessing the risk of chemicals, including aromatic amines, often before they are synthesized. nih.govresearchgate.net

For aromatic amines, QSAR models have been developed to predict mutagenic potency and to discriminate between mutagenic and non-mutagenic compounds. nih.govnih.govoup.com These models are built using datasets of known aromatic amines and their experimentally determined mutagenicity, often from the Ames test (e.g., in Salmonella typhimurium strains TA98 and TA100). researchgate.netnih.gov Various statistical and machine learning methods, such as multiple linear regression, support vector machines, and neural networks, are employed to build these predictive models. nih.govoup.com

The predictive power of a QSAR model depends on the choice of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For aromatic amines, these descriptors are typically categorized as electronic, steric, and hydrophobic. mlsu.ac.in

| Topological | Wiener Index, Zagreb Indices | Numerical descriptors derived from the graph representation of a molecule. | Encodes information about molecular size, shape, and branching. acs.orgfrontiersin.org |

These descriptors, calculated from the molecular structure, provide the quantitative basis for building robust QSAR models that can offer insights into the mechanisms of mutagenicity. acs.orgacs.org

Predictive modeling using QSAR is a cornerstone of modern computational toxicology. nih.govresearchwithrowan.com By establishing a statistically significant relationship between structural descriptors and a toxicological endpoint like mutagenicity, these models can be used to screen new or untested chemicals for potential hazards. nih.govdntb.gov.ua This is particularly valuable for prioritizing chemicals for further experimental testing and for regulatory purposes where animal testing is to be minimized. nih.gov

The development of predictive models for aromatic amines has been a significant area of research due to the industrial importance and potential health risks of this class of compounds. nih.gov These models are not only used to predict whether a compound is likely to be mutagenic but also to estimate its potency. nih.gov Hierarchical QSAR approaches, which progressively incorporate more complex descriptors, have been used to improve model accuracy. acs.org Furthermore, ensemble models, which combine the predictions of several individual models, can provide more robust and reliable predictions. acs.org

The ultimate goal of these predictive models is to provide reliable tools for the in silico characterization of the risks posed by aromatic amines, aiding in the design of safer chemicals and protecting human health. nih.gov

Metabolic Processing and Molecular Interaction Mechanisms of 3 Fluoro 4 Acetylaminobiphenyl

In Vitro and In Vivo Metabolic Activation Pathways of Arylamines and Amides.epa.govtandfonline.comnih.gov

Aromatic amines and amides undergo a series of metabolic activation steps to become biologically active. nih.gov These pathways are crucial for the formation of reactive species that can interact with macromolecules. epa.govtandfonline.com For many aromatic amines, metabolic activation is a prerequisite for their genotoxic effects. nih.gov

A pivotal event in the bioactivation of arylamides like 3-Fluoro-4-acetylaminobiphenyl is N-hydroxylation, the enzymatic addition of a hydroxyl group to the nitrogen atom of the acetylamino group. aacrjournals.org This reaction converts the parent compound into an N-hydroxyarylamide, such as N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP). nih.govoup.comontosight.ai This N-hydroxylated metabolite is considered a proximate carcinogen, meaning it is one step closer to the ultimate reactive form. scispace.com The carcinogenicity of various fluoro-derivatives of related compounds is consistent with the hypothesis that N-hydroxylation is an essential step in their mechanism of action. aacrjournals.orgcapes.gov.br

Several enzyme systems are implicated in the metabolism of this compound and its analogs.

Cytochrome P450 (CYP) Enzymes : The initial N-hydroxylation step is primarily catalyzed by cytochrome P450 enzymes, particularly isoforms in the CYP1A subfamily. ontosight.ai The metabolism of N-Hydroxy-4-acetylamino-4'-fluorobiphenyl involves the CYP450 system, which can lead to the formation of reactive intermediates. ontosight.ai For the closely related 4-acetylaminobiphenyl (B142796) (AABP), CYP1A2 is the main enzyme involved in its activation.

N-Acetyltransferases (NATs) : These enzymes play a dual role. They can catalyze the N-acetylation of arylamines and the O-acetylation of N-arylhydroxylamines. acs.org NATs are also involved in the conversion of N-(aryl)acetohydroxamic acids to reactive N-acetoxyarylamines. acs.org However, studies have shown that N-hydroxy-4-acetylaminobiphenyl can cause irreversible inactivation of human and hamster NAT enzymes. acs.org

Sulfotransferases (SULTs) : Following N-hydroxylation, the resulting N-hydroxy metabolite can be further activated by sulfation. Sulfotransferases catalyze the transfer of a sulfonate group to the N-hydroxy group, forming a highly reactive and unstable N-sulfonyloxy ester. oup.comresearchgate.net This pathway is critical for the formation of both N-acetylated and deacetylated DNA adducts from N-OH-FAABP and the related N-OH-AABP in rat liver. nih.govoup.com The sulfotransferase inhibitor pentachlorophenol (B1679276) (PCP) has been shown to significantly decrease the covalent binding of these compounds to liver macromolecules, highlighting the importance of this activation pathway. oup.comresearchgate.net

| Enzyme System | Role in Metabolism of this compound Analogs | Reference |

| Cytochrome P450 (CYP1A2) | Catalyzes the initial N-hydroxylation to form N-hydroxy metabolites. | ontosight.ai |

| N-Acetyltransferases (NATs) | Involved in O-acetylation of N-hydroxy metabolites to form reactive N-acetoxy esters. Can be inactivated by N-hydroxy metabolites. | acs.org |

| Sulfotransferases (SULTs) | Catalyzes O-sulfonation of N-hydroxy metabolites to form highly reactive N-sulfonyloxy esters, leading to DNA adduct formation. | nih.govoup.comresearchgate.net |

Formation and Characterization of DNA Adducts from this compound.scispace.comnih.gov

The reactive electrophilic intermediates generated through metabolic activation, particularly the N-sulfonyloxy ester of N-OH-FAABP, can covalently bind to nucleophilic sites on DNA, forming DNA adducts. ontosight.ainih.gov This process is a key molecular event in the initiation of carcinogenesis. ontosight.ai

Research has identified several distinct DNA adducts resulting from the interaction of activated this compound with DNA bases.

N-Acetylated Adducts : The major adduct formed is often an N-acetylated species where the nitrogen of the acetylamino group binds to the C8 position of guanine (B1146940). For this compound, this results in the formation of N-(deoxyguanosin-8-yl)-4'-fluoro-4-(acetylamino)biphenyl (dG-C8-FAABP). nih.govscispace.comnih.gov Studies show that after reacting the sulfate (B86663) ester of N-OH-FAABP with DNA, dG-C8-FAABP accounts for a significant portion (around 30%) of the total adducts formed. nih.gov

Deacetylated Adducts : Deacetylation can occur, leading to the formation of deacetylated adducts such as N-(deoxyguanosin-8-yl)-4'-fluoro-4-aminobiphenyl (dG-C8-FABP). nih.gov The formation of both acetylated and deacetylated adducts from the related N-OH-AABP is dependent on the sulfation pathway, with similar results observed for N-OH-FAABP. oup.com

Adenine (B156593) Adducts : In addition to guanine adducts, reaction with deoxyadenosine (B7792050) has also been observed. nih.gov Two specific adenine adducts have been isolated and identified: 3-(deoxyadenosin-N6-yl)-4'-fluoro-4-(acetylamino)biphenyl (3-dA-N6-FAABP) and an unusual dearomatized adduct, -(deoxyadenosin-N6-yl)-4'-fluoro-4-(acetylimino)-3,4-dihydrobiphenyl (3-dA-N6-FHAIBP). nih.gov This dearomatized adduct was also found to constitute 3-6% of the total covalent binding when the reactive N-sulfate of FAABP was reacted with DNA. nih.gov

| Adduct Type | Chemical Name | Site of DNA Binding | Reference |

| N-Acetylated Guanine Adduct | N-(deoxyguanosin-8-yl)-4'-fluoro-4-(acetylamino)biphenyl | C8 of Deoxyguanosine | nih.govnih.gov |

| Deacetylated Guanine Adduct | N-(deoxyguanosin-8-yl)-4'-fluoro-4-aminobiphenyl | C8 of Deoxyguanosine | nih.gov |

| N-Acetylated Adenine Adduct | 3-(deoxyadenosin-N6-yl)-4'-fluoro-4-(acetylamino)biphenyl | N6 of Deoxyadenosine | nih.gov |

| Dearomatized Adenine Adduct | -(deoxyadenosin-N6-yl)-4'-fluoro-4-(acetylimino)-3,4-dihydrobiphenyl | N6 of Deoxyadenosine | nih.gov |

The formation of bulky DNA adducts, such as those derived from this compound, can significantly distort the DNA helix and interfere with fundamental cellular processes like DNA replication. nih.gov

Studies comparing N-acetylated and deacetylated adducts have revealed critical differences in their biological consequences. nih.gov

N-Acetylated Adducts (dG-C8-FAABP) : These adducts are potent inhibitors of DNA replication. nih.gov In vitro experiments using various DNA polymerases showed that dG-C8-FAABP adducts inhibit DNA synthesis to a similar extent as related arylamine adducts. nih.gov Furthermore, these acetylated adducts can completely block the replication of single-stranded viral DNA in an E. coli host, with an average of just one adduct per DNA molecule being sufficient to inactivate the bacteriophage. nih.gov Analysis of DNA synthesis termination shows that blockage occurs predominantly one nucleotide before the adducted guanine base. nih.gov

Deacetylated Adducts (dG-C8-FABP) : In contrast to their acetylated counterparts, deacetylated adducts are frequently bypassed by the DNA replication machinery in E. coli. nih.gov This suggests that the presence of the N-acetyl group is a key determinant for the strong blocking of DNA replication. nih.gov While bypass occurs, it is not always efficient, and these adducts can still cause bacteriophage inactivation, though to a lesser extent than the acetylated forms. nih.gov

The different conformations adopted by these adducts within the DNA structure are thought to be responsible for their varying effects on DNA replication and repair. researchgate.net

Interactions with Diverse Biomacromolecular Targets.ontosight.ai

While DNA is a primary target, the reactive metabolites of this compound can also form covalent bonds with other cellular macromolecules, including RNA and proteins. oup.comontosight.ai

Studies on the related compound N-OH-AABP have shown covalent binding to both RNA and proteins in rat liver hepatocytes, a process that is also dependent on sulfation. oup.com Given the similar metabolic activation pathways, N-OH-FAABP is expected to exhibit comparable interactions. oup.com

A notable non-DNA target is the metabolizing enzyme itself. The N-hydroxy metabolite of 4-acetylaminobiphenyl has been shown to cause irreversible inactivation of arylamine N-acetyltransferase (NAT) enzymes. acs.org Mass spectrometric analysis revealed that this inactivation results from the formation of a (4-biphenyl)sulfinamide adduct on a critical cysteine residue (Cys68) within the enzyme's active site. acs.org This interaction represents a feedback mechanism where a metabolite directly inhibits the enzyme responsible for its bioactivation pathway.

Protein Binding and Conformational Dynamics

The reactive metabolites of this compound are known to bind to proteins. cymitquimica.com This binding can occur at nucleophilic sites on the protein, such as the amide group, leading to the formation of covalent bonds. cymitquimica.com The interaction with proteins is a significant aspect of its toxicology, as it can lead to the formation of protein adducts, which have been used as biomarkers for exposure to related arylamines. tandfonline.com

The binding of these metabolites to proteins can alter the protein's structure and function. While specific studies detailing the conformational dynamics of proteins upon binding to this compound are not extensively available in the provided search results, the covalent modification of proteins by reactive chemicals is a well-established mechanism that can lead to changes in protein folding and stability. The formation of adducts with proteins like albumin and hemoglobin has been noted for arylamines in general, serving as dosimeters of exposure and markers of metabolism. tandfonline.com

The metabolic activation of this compound, particularly through N-hydroxylation and subsequent sulfation, generates electrophilic species that readily react with cellular macromolecules. ontosight.aioup.com In rat liver, the covalent binding of radiolabeled N-hydroxy-4-acetylaminobiphenyl, a related compound, to liver macromolecules was significantly decreased by inhibiting sulfotransferase activity, highlighting the importance of this pathway in adduct formation. oup.com This suggests a similar mechanism for this compound, where its metabolites would bind to various proteins, influencing their conformational state and biological function.

Table 1: Protein Binding Characteristics of Arylamine Metabolites

| Metabolite Class | Target Proteins | Type of Binding | Significance |

| N-hydroxyarylamines | Albumin, Hemoglobin, Tissue Proteins | Covalent Adducts | Biomarkers of exposure, Alteration of protein function |

This table is a generalized representation based on the behavior of arylamines as described in the provided context.

Ligand-Receptor Recognition Studies

Specific ligand-receptor recognition studies for this compound are not detailed in the provided search results. However, the interaction of its metabolites with DNA provides a model for understanding the recognition and binding process. The formation of DNA adducts is a highly specific process influenced by the chemical structure of the carcinogen and the sequence of the DNA.

Studies on the DNA adducts of the related compound N-(deoxyguanosin-8-yl)-4'-fluoro-4-aminobiphenyl (dG-C8-FABP) have revealed unusual sequence-dependent conformational heterogeneities. researchgate.net For example, in a TG1G2T sequence, the adduct exists in a mixture of conformations (67% B-form and 33% S-form), while in a TG1G2T sequence, it is 100% in the B-form. researchgate.net This indicates that the local DNA sequence plays a crucial role in the recognition and final conformation of the adduct.

These different conformations have been implicated in varying mutagenic and repair outcomes. researchgate.net The ability of these adducts to inhibit DNA replication has been studied, showing that the termination of DNA synthesis can occur at or near the site of the modified deoxyguanosine. nih.gov This suggests a direct interaction between the adducted DNA and the DNA polymerase enzyme, where the altered structure of the DNA is recognized by the enzyme, leading to a halt in replication.

While these studies focus on DNA as the "receptor," the principles of molecular recognition, involving shape, size, and electronic properties, are transferable to protein-ligand interactions. The fluorine substituent in this compound is known to influence its electron density and reactivity, which would be a key factor in its recognition by and binding to specific biological receptors or enzymes. ontosight.ai

Table 2: DNA Adduct Conformations of a this compound-related Metabolite

| DNA Sequence Context | Adduct Conformation | Implication |

| TG1G2T | 67% B-form : 33% S-form | Conformational heterogeneity influencing mutagenic outcomes |

| TG1G2T | 100% B-form | Sequence-dependent conformational preference |

Data from studies on N-(deoxyguanosin-8-yl)-4'-fluoro-4-aminobiphenyl (dG-C8-FABP). researchgate.net

Investigation of Biological Activities and Underlying Mechanisms in Preclinical Models

Genotoxic and Mutagenic Mechanisms of 3-Fluoro-4-acetylaminobiphenyl in Experimental Systems

The genotoxicity of chemical compounds, their ability to damage genetic information in cells, is a critical area of study in toxicology and chemical carcinogenesis. europa.eu This process can lead to mutations and potentially to the development of cancer. europa.eu The study of genotoxic agents often involves assessing their capacity to cause DNA damage, such as the formation of strand breaks or adducts, and to trigger cellular DNA repair responses. europa.eu

This compound is a carcinogenic compound that has been shown to cause DNA damage. cymitquimica.com Its mechanism of action involves binding to the guanine (B1146940) bases of DNA, forming a cyclobutane (B1203170) adduct. cymitquimica.com This covalent binding to DNA is a key step in the initiation of carcinogenesis. ontosight.ai The metabolic activation of related aromatic amines is a prerequisite for their genotoxic effects. nih.gov For instance, the parent compound, 4-acetylaminobiphenyl (B142796) (AABP), is metabolized to reactive intermediates that form DNA adducts, such as N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP).

The formation of DNA adducts by carcinogenic aromatic amides triggers DNA repair mechanisms within the cell. vanderbilt.edu If these lesions are not properly repaired, they can lead to mutations during DNA replication. The cellular response to DNA damage is complex, involving multiple pathways to maintain genomic integrity. vanderbilt.edursc.org In some cases, specific DNA repair proteins are involved in correcting the damage caused by these adducts. rsc.org For example, studies with the related compound N-hydroxy-2-acetylaminofluorene have shown that the formation of specific DNA adducts can induce micronuclei, a sign of chromosomal damage, in rat liver cells. nih.gov The persistence of these adducts in tissues is a critical factor in determining the carcinogenic outcome. nih.gov

The carcinogenic activity of this compound is particularly noted in tissues with high metabolic rates, such as the mammary glands. cymitquimica.com This tissue-specificity is often related to the local metabolic activation of the compound. nih.gov

The mutagenic potential of aromatic amines and their derivatives is frequently evaluated using bacterial reverse mutation assays, such as the Ames test with Salmonella typhimurium strains. bibliotekanauki.plnih.gov These tests can reveal the types of genetic alterations induced by a compound. For many aromatic amines, metabolic activation is necessary to elicit a mutagenic response. bibliotekanauki.plresearchgate.net

Studies on the related compound 4-aminobiphenyl (B23562) (4-ABP) and its acetylated form, 4-acetylaminobiphenyl (4-AABP), have demonstrated their mutagenicity in Salmonella typhimurium strains, particularly those engineered to express higher levels of N-acetyltransferase (NAT/OAT). nih.gov This indicates that N-acetylation is a key step in the metabolic activation of these compounds to mutagenic species. nih.gov The mutagenicity of 4-AABP was significantly higher in the NAT/OAT-overexpressing strain YG1029 compared to strains with lower or no NAT/OAT activity. nih.gov

Carcinogenic Potential and Mechanistic Insights in Rodent Models

Rodent models are instrumental in assessing the carcinogenic potential of chemical compounds and in elucidating the mechanisms underlying their tumorigenic effects. redalyc.org The process of chemical carcinogenesis is generally understood to involve three main stages: initiation, promotion, and progression, each characterized by specific genetic and epigenetic changes. redalyc.org

Comparative studies of the carcinogenic activity of this compound and related aromatic amides have provided valuable insights into structure-activity relationships. In studies using rats, this compound was found to be a potent carcinogen, particularly for the mammary glands in both males and females. aacrjournals.orgcapes.gov.br

The carcinogenic profile of this compound can be compared to its non-fluorinated parent compound, 4-acetylaminobiphenyl (AABP), and other derivatives. For instance, the introduction of a 3-methyl group into 4-acetylaminobiphenyl was shown to decrease its carcinogenic activity in the mammary gland but increase its activity in the ear duct gland. aacrjournals.orgcapes.gov.br In contrast, this compound exhibited strong carcinogenicity in the mammary glands. aacrjournals.orgcapes.gov.br

Other related compounds, such as 3'-fluoro-4-acetylaminobiphenyl, also induced a significant incidence of tumors. aacrjournals.orgcapes.gov.br These comparative data highlight how substitutions on the biphenyl (B1667301) ring system can modulate the carcinogenic potency and target tissue specificity of aromatic amides.

Comparative Carcinogenic Activity of Biphenyl Derivatives in Rats

| Compound | Primary Target Tissue(s) | Carcinogenic Activity Level |

|---|---|---|

| This compound | Mammary Glands (Female and Male) | Strong |

| 4-Acetylaminobiphenyl (AABP) | Mammary Gland, Ear Duct, Small Intestine | Moderate to High |

| 3'-Fluoro-4-acetylaminobiphenyl | Not specified in detail, but induced tumors | Moderate to High |

| 3-Methyl-4-acetylaminobiphenyl | Ear Duct Gland (enhanced), Mammary Gland (reduced) | Active |

| 4'-Methyl-4-acetylaminobiphenyl | Not specified in detail | Little to no activity |

The progression of carcinogenesis is driven by a series of cellular and molecular changes that result from the initial DNA damage. redalyc.org The metabolic activation of aromatic amides is a critical determinant of their carcinogenic potential. nih.gov N-hydroxylation is a key initial step in the activation of compounds like 2-acetylaminofluorene (B57845) and 4-acetylaminobiphenyl. aacrjournals.orgcapes.gov.br This is followed by further enzymatic reactions, such as sulfation or acetylation, which generate highly reactive electrophilic intermediates that readily bind to DNA. oup.com

For N-hydroxy-4-acetylaminobiphenyl, both N-acetylated and deacetylated DNA adducts are formed through a sulfation-dependent pathway in rat liver. oup.com The formation of these adducts is directly linked to the initiation of preneoplastic cells, as demonstrated by the development of γ-glutamyltranspeptidase-positive foci in the liver. oup.com The type of adduct formed can also influence the subsequent stages of carcinogenesis. nih.gov It has been suggested that N-acetylarylamine adducts are associated with clastogenicity (the ability to cause chromosome breaks) and promotional effects in the liver, while nonacetylated adducts are more closely linked to the initiation of cancer. nih.gov

The progression from an initiated cell to a malignant tumor involves the clonal expansion of cells carrying critical mutations, often in proto-oncogenes and tumor suppressor genes. redalyc.org The sustained cell proliferation, often driven by the promoting effects of the carcinogen or its metabolites, allows for the accumulation of further genetic and epigenetic alterations. redalyc.org

Broader Biological System Interactions in Research Contexts

Beyond its direct genotoxic and carcinogenic effects, this compound and its analogs interact with biological systems in various ways that are relevant to research. The metabolism of these compounds is a key area of investigation, as it dictates their activation to reactive species and their subsequent detoxification. The cytochrome P450 enzyme system plays a crucial role in the metabolism of many aromatic amines. ontosight.ai

The fluorine atom in this compound significantly influences its electronic properties and, consequently, its biological activity. ontosight.aisolubilityofthings.com Fluorine substitution can alter the metabolic fate of a molecule, potentially enhancing its bioavailability or modifying its interaction with target enzymes. solubilityofthings.com For example, the related compound 4'-fluoro-4-acetylaminobiphenyl was found to induce liver tumors in male rats, an effect not typically seen with the non-fluorinated parent compound, suggesting that the fluorine substitution enhanced its hepatotropic effects.

Furthermore, the study of these compounds contributes to our understanding of fundamental biological processes like DNA repair and enzyme kinetics. vanderbilt.edursc.org For instance, research on how different DNA adducts formed by these chemicals are recognized and repaired by cellular machinery provides insights into the specificity and efficiency of DNA repair pathways. nih.govnih.gov These compounds also serve as tools to probe the structure and function of enzymes involved in their metabolism, such as N-acetyltransferases and sulfotransferases. nih.govoup.com

Modulation of Cellular Signaling Pathways

Direct and specific research detailing the modulation of distinct cellular signaling pathways by this compound is not extensively documented in publicly available scientific literature. The primary mechanism of action identified for this compound and its structural relatives is linked to its metabolic activation into reactive electrophilic species. This process is central to its carcinogenic activity and inherently leads to the disruption of normal cellular signaling.

The metabolic pathway is thought to involve N-hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes, to form a more reactive intermediate. nih.gov This intermediate can then be further activated, for example by sulfotransferases, to form a highly reactive nitrenium ion. This electrophile can form covalent adducts with cellular nucleophiles, most significantly with DNA. nih.govcymitquimica.com The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to mutations during DNA replication if not repaired, which in turn can alter the function of key genes controlling cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

For instance, mutations in tumor suppressor genes (like p53) or oncogenes (like Ras) are common downstream consequences of DNA damage by carcinogenic aromatic amines. researchgate.net While specific studies on this compound's effect on p53 or Ras pathways are scarce, it is a well-established paradigm for this class of carcinogens.

Preclinical studies have demonstrated the potent carcinogenic activity of this compound, particularly in inducing mammary gland tumors in both male and female rats. capes.gov.brresearchgate.net This tissue-specific carcinogenicity suggests that the metabolic activation and/or the cellular response to the resulting DNA damage may be particularly pronounced in mammary tissue.

The table below summarizes key findings from a comparative carcinogenicity study involving this compound and related compounds.

| Compound | Species/Sex | Target Tissue | Carcinogenic Activity | Reference |

| This compound | Rat (Female) | Mammary Gland | Strongly Carcinogenic | capes.gov.br |

| This compound | Rat (Male) | Mammary Gland | Strongly Carcinogenic | capes.gov.br |

| 4-Acetylaminobiphenyl | Rat | Mammary Gland | Carcinogenic | |

| 3'-Fluoro-4-acetylaminobiphenyl | Rat | Multiple sites | Moderate to High | capes.gov.br |

| 2-Trifluoroacetylaminofluorene | Rat | Multiple sites | Moderate to High | capes.gov.br |

This interactive table provides a summary of the carcinogenic effects observed in preclinical studies. Users can sort and filter the data to compare the activity of different compounds.

Effects on Excitable Cell Physiology in Model Systems

There is a notable absence of published research investigating the specific effects of this compound on the physiology of excitable cells, such as neurons or cardiomyocytes, in model systems. The scientific literature on this compound has been predominantly focused on its carcinogenic potential in non-excitable tissues. Therefore, no data can be presented on its direct impact on parameters such as resting membrane potential, action potential generation, ion channel function, or synaptic transmission.

Theoretical and Computational Studies of 3 Fluoro 4 Acetylaminobiphenyl

Quantum Chemical Calculations on Electronic Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on 3-Fluoro-4-acetylaminobiphenyl to determine its electronic structure and reactivity parameters. Such studies on analogous molecules often employ methods like Density Functional Theory (DFT) to analyze molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors. However, these analyses have not been specifically applied to this compound in the available literature.

Molecular Modeling and Simulation of Ligand-Target Interactions

A search for molecular modeling and simulation studies, such as molecular docking or molecular dynamics, involving this compound as a ligand did not yield any specific results. This indicates a lack of research into its potential interactions with biological targets, which would typically involve simulating the binding affinity and conformational changes upon interaction with proteins or other macromolecules.

In Silico Prediction of Biological Activities and Mechanistic Pathways

There is no available research detailing the in silico prediction of biological activities or the elucidation of mechanistic pathways for this compound. Computational tools are frequently used to predict properties like absorption, distribution, metabolism, and excretion (ADME), as well as to forecast potential toxicological profiles or therapeutic effects. However, such predictive studies have not been published for this specific compound.

Strategic Design, Synthesis, and Evaluation of Novel Derivatives and Analogs for Research Purposes

Structure-Guided Design Principles for Biphenyl (B1667301) and Acetamide (B32628) Moiety Modifications

Structure-guided design is a cornerstone of modern medicinal chemistry, leveraging detailed structural information of a target protein or existing ligand to inform the design of more potent and selective molecules. For derivatives of 3-Fluoro-4-acetylaminobiphenyl, design principles focus on the strategic modification of the biphenyl core and the acetamide linker.

Biphenyl Moiety Modifications: The biphenyl scaffold is a "privileged" structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide range of biological targets. Modifications to this core are guided by the desire to enhance binding affinity, improve pharmacokinetic properties, and modulate biological activity.

Role of Fluorine: The introduction of fluorine, as seen in this compound, is a key design strategy. Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties. acs.org It can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. nih.gov For instance, replacing a metabolically labile hydrogen or methyl group with fluorine can significantly increase a compound's half-life. Current time information in Bangalore, IN.researchgate.net Furthermore, fluorine can increase binding affinity through favorable multipolar interactions with protein residues and can modulate the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability. acs.orgCurrent time information in Bangalore, IN.mdpi.com Studies on biphenyl-based inhibitors have shown that meta-fluoro substitution can improve biological activity. Current time information in Bangalore, IN.

Conformational Control: The torsional angle between the two phenyl rings of the biphenyl system is a critical parameter for biological activity. Substituents can be introduced to control this angle, locking the molecule into a bioactive conformation. For instance, introducing methyl groups can create steric hindrance that influences the preferred rotational angle. nih.gov

Improving Interactions: Structure-based modeling can identify opportunities to introduce new interactions. For example, molecular modeling of Hsp90 inhibitors with a biphenyl core suggested that adding a phenol (B47542) group could create new hydrogen-bonding interactions within the target's binding site, thereby increasing efficacy. nih.gov

Acetamide Moiety Modifications: The acetamide group is more than a simple linker; it often plays a crucial role in target recognition through hydrogen bonding and can be modified to fine-tune solubility, stability, and binding. scilit.comresearchgate.net

Hydrogen Bonding: The N-H and C=O groups of the acetamide moiety are excellent hydrogen bond donors and acceptors, respectively. Structure-activity relationship (SAR) studies often reveal these interactions to be critical for binding. beilstein-journals.org

Bioisosteric Replacement: The acetamide group can be replaced by other functional groups (bioisosteres) to improve properties. For example, replacing the amide with a sulfonamide was a successful strategy in optimizing FmlH antagonists, which are based on a biphenyl structure. mdpi.com

Prodrug Strategies: The acetamide linkage is central to many prodrug strategies, where modifications are made to improve pharmacokinetic parameters. scilit.com The body's enzymes can later cleave the modification to release the active drug.

The following table summarizes key design principles for modifying these moieties.

| Moiety | Design Principle | Desired Outcome | Example Application Context | Citation |

| Biphenyl | Fluorine Substitution | Increased metabolic stability, enhanced binding affinity, modulated pKa | CYP17 inhibitors, general drug design | acs.orgCurrent time information in Bangalore, IN. |

| Introduction of Bulky Groups | Control of dihedral angle (conformation) | Hsp90 inhibitors | nih.gov | |

| Addition of H-bond Donors/Acceptors | Increased binding affinity through new interactions | Hsp90 inhibitors | nih.gov | |

| Acetamide | Maintain H-bond capability | Preserve or enhance target binding | General inhibitor design | beilstein-journals.org |

| Bioisosteric Replacement (e.g., with sulfonamide) | Improved selectivity, altered chemical properties | FmlH antagonists | mdpi.com | |

| Modification for Prodrugs | Improved pharmacokinetics and delivery | COX-II inhibitors | scilit.com |

Systematic Exploration of Isomers and Regioisomers of this compound

The precise placement of substituents on the biphenyl core is critical, as isomers and regioisomers of a compound can have dramatically different biological and toxicological profiles. The exploration of these analogs is a systematic process to identify the optimal substitution pattern for a desired effect.

The parent compound, 4-acetylaminobiphenyl (B142796) (AABP), is a known carcinogen that requires metabolic activation, primarily through N-hydroxylation, to exert its toxic effects. nih.gov The position of substituents can drastically alter this metabolic pathway and, consequently, the compound's activity.

Regioisomerism of the Amino Group: The position of the amino (or acetylamino) group on the biphenyl ring is paramount. Studies on the simple aminobiphenyl isomers reveal striking differences: 4-aminobiphenyl (B23562) is a known carcinogen, 3-aminobiphenyl (B1205854) is considered a weak carcinogen, and 2-aminobiphenyl (B1664054) is regarded as non-carcinogenic. Current time information in Bangalore, IN. This difference is attributed to their metabolic activation. 4-aminobiphenyl is readily N-hydroxylated by P450 enzymes, a key step for its carcinogenicity. In contrast, 2-aminobiphenyl's non-planar structure (with a dihedral angle of about 40°) appears to prevent it from fitting into the active site of the necessary enzymes, thus blocking its activation. Current time information in Bangalore, IN. The N-hydroxy derivative of 3-aminobiphenyl, even if formed, shows no mutagenicity, explaining its weak carcinogenic profile. Current time information in Bangalore, IN.

Positional Effects of Fluorine: The location of a fluorine atom also has a profound impact. While direct studies on all regioisomers of fluoro-4-acetylaminobiphenyl are not extensively documented, related research provides clear principles. For example, the introduction of a fluorine atom can alter which sites on the molecule are most vulnerable to metabolism. researchgate.net In studies of other biphenyl derivatives, placing a fluorine atom at the 4'-position of AABP was found to induce liver tumors, a different target organ than the parent compound, suggesting altered metabolic pathways and bioavailability. nih.gov

Positional Effects of Other Substituents: The effect of other substituents is also highly position-dependent. The introduction of a hydroxyl group at the 3-position of 4-aminobiphenyl renders the compound non-carcinogenic, likely by disrupting the required metabolic activation pathway. nih.gov Similarly, studies on regioisomeric receptors show that moving a binding group from an ortho to a meta or para position can dramatically increase binding affinity by avoiding intramolecular hydrogen bonds and allowing for a more favorable orientation of binding domains. muni.cz

This systematic exploration allows for the development of a structure-activity relationship (SAR) profile, as summarized in the table below for aminobiphenyl derivatives.

| Compound/Isomer | Biological Activity Profile | Mechanistic Rationale | Citation |

| 4-Aminobiphenyl | Carcinogenic, mutagenic after activation | Efficiently N-hydroxylated by P450 enzymes to form reactive DNA adducts. | Current time information in Bangalore, IN. |

| 3-Aminobiphenyl | Weakly carcinogenic, its N-hydroxy metabolite is not mutagenic | N-hydroxy derivative lacks genotoxicity. | Current time information in Bangalore, IN. |

| 2-Aminobiphenyl | Non-carcinogenic | Non-planar conformation prevents N-hydroxylation by P450 enzymes. | Current time information in Bangalore, IN. |

| 3-Hydroxy-4-aminobiphenyl | Non-carcinogenic | Substitution pattern disrupts the metabolic activation pathway. | nih.gov |

| 4'-Fluoro-4-acetylaminobiphenyl | Carcinogenic (induces liver tumors) | Fluorine substitution enhances hepatic bioavailability and alters tissue specificity. | nih.gov |

Development of Advanced Fluorinated Biphenyl Probes for Chemical Biology Investigations

Beyond therapeutic applications, fluorinated biphenyls are valuable scaffolds for creating advanced molecular probes for chemical biology. beilstein-journals.org These probes are tools designed to study and visualize biological processes in vitro and in vivo. The unique properties of fluorine, particularly the fluorine-18 (B77423) (¹⁸F) isotope, are central to this application.

¹⁸F is a positron-emitting radionuclide with a convenient half-life (109.8 min), making it ideal for Positron Emission Tomography (PET) imaging. researchgate.netmdpi.com PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative visualization of biological targets in living subjects. By incorporating ¹⁸F into a biphenyl scaffold designed to bind a specific target, researchers can create PET radiotracers to study diseases and evaluate drug efficacy. researchgate.net

Recent research has focused on developing such probes:

Probes for Neuroinflammation: Honokiol, a biphenyl-containing natural product, has anti-inflammatory properties. A fluorinated analog, 4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl, was synthesized and labeled with ¹⁸F. mdpi.com This probe, [¹⁸F]F-IV, was developed to image cyclooxygenase-2 (COX-2), an enzyme upregulated during neuroinflammation, demonstrating the potential to monitor inflammatory processes in the brain. mdpi.com

Probes for Cancer Immunotherapy Targets: Small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint have been developed using a biphenyl core. Recently, two of these biphenyl-based molecules were labeled with ¹⁸F to create PET tracers, [¹⁸F]LGT-1 and [¹⁸F]LGT-2, for imaging PD-L1 expression in tumors. nih.gov Such probes could be used to select patients for immunotherapy and monitor treatment response non-invasively. nih.gov

Probes for Amyloid Plaques: The accumulation of β-amyloid (Aβ) plaques is a hallmark of Alzheimer's disease. A series of ¹⁸F-fluoropegylated diphenylacetylene (B1204595) compounds, which share a rigid biphenyl-like structure, were developed as PET probes. acs.org These compounds showed high binding affinity for Aβ plaques and good brain penetration, making them promising candidates for the early diagnosis of Alzheimer's disease. acs.orgnih.gov

The development of these probes showcases the versatility of the fluorinated biphenyl scaffold as a tool for fundamental biological research and clinical diagnostics.

| Probe Name/Class | Target | Biological Application | Key Feature | Citation |

| [¹⁸F]F-IV | Cyclooxygenase-2 (COX-2) | PET imaging of neuroinflammation | Biphenyl scaffold derived from natural product honokiol | mdpi.com |

| [¹⁸F]LGT-1 / [¹⁸F]LGT-2 | Programmed death-ligand 1 (PD-L1) | PET imaging of tumor PD-L1 expression for immunotherapy | Small-molecule biphenyl core | nih.gov |

| ¹⁸F-Fluoropegylated Diphenylacetylenes | β-Amyloid (Aβ) plaques | PET imaging for Alzheimer's disease diagnosis | Rigid diphenyl structure with high affinity for amyloid aggregates | acs.org |

| [¹⁸F]AV-45 (Florbetapir) | β-Amyloid (Aβ) plaques | FDA-approved PET agent for Alzheimer's disease diagnosis | Styrylpyridine structure, related to biphenyls | mdpi.com |

Future Research Trajectories and Emerging Avenues for 3 Fluoro 4 Acetylaminobiphenyl Studies

Integration of Multi-Omics Technologies for Holistic Mechanistic Delineation

A comprehensive understanding of the biological impact of 3-Fluoro-4-acetylaminobiphenyl requires a holistic approach that simultaneously examines multiple layers of cellular activity. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for delineating the compound's mechanisms of action in unprecedented detail. This systems-biology approach can uncover novel biomarkers, identify affected pathways, and provide a comprehensive picture of the cellular response. ed.ac.uk

Connecting multi-omics data remains a challenge but is crucial for uncovering metabolic processes of interest. frontiersin.org Such an approach allows for the exploration of associations between microbial components at a systemic level and infection severity, a principle that can be adapted to study the effects of chemical compounds. ed.ac.uk

Genomics and Transcriptomics: These disciplines can identify genetic predispositions that alter sensitivity to the compound and map the transcriptional changes it induces. For instance, analyzing the gene expression profiles of cells exposed to this compound can reveal which signaling pathways are activated or suppressed.

Proteomics: By studying the entire complement of proteins, proteomics can identify direct protein targets of the compound or its metabolites. This can elucidate enzymatic interactions and off-target effects that are not apparent from genomic data alone.

Metabolomics: This technology focuses on the complete set of small-molecule metabolites. In the context of this compound, metabolomics can map its metabolic fate, identify novel breakdown products, and reveal downstream effects on cellular metabolism, such as alterations in energy pathways or lipid profiles.

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Technology | Research Question | Potential Insights |

|---|---|---|

| Genomics | Are there genetic variants that influence susceptibility to the compound's effects? | Identification of single nucleotide polymorphisms (SNPs) in metabolic enzymes or DNA repair pathways. |

| Transcriptomics | How does the compound alter gene expression? | Mapping of up- or down-regulated genes to understand cellular response pathways (e.g., stress response, apoptosis). |

| Proteomics | What proteins does the compound or its metabolites bind to? | Discovery of direct molecular targets and off-target interactions affecting cellular function. |

| Metabolomics | What is the metabolic fate and impact of the compound? | Characterization of metabolic pathways, identification of bioactive metabolites, and discovery of biomarkers of exposure. |

Advanced Imaging Modalities in Preclinical Research (e.g., Positron Emission Tomography Applications)

Advanced imaging techniques are transforming preclinical research by enabling the non-invasive, real-time visualization of biological processes within living organisms. ctfassets.netctfassets.net For this compound, these modalities, particularly Positron Emission Tomography (PET), offer exciting avenues for research.

PET is a molecular imaging technology that provides quantitative functional information by using molecules labeled with a positron-emitting radionuclide. nih.gov The presence of a fluorine atom in this compound makes it an ideal candidate for radiolabeling with Fluorine-18 (B77423) (¹⁸F), a widely used positron emitter with a convenient half-life for imaging studies. The resulting radiotracer, [¹⁸F]this compound, could be used to study its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—in real-time and with high sensitivity. nih.gov

Key applications could include:

Oncologic Imaging: Given that many aromatic amines are investigated in the context of carcinogenesis, an ¹⁸F-labeled version could be used to visualize tumors that selectively accumulate the compound, potentially identifying specific metabolic phenotypes. nih.govnih.gov

Neuroimaging: PET is a cornerstone of neurological research. semanticscholar.org If the compound or its derivatives show affinity for specific receptors or enzymes in the central nervous system, PET imaging could be employed to study neuroinflammation, receptor occupancy, or other neurological processes.

Drug Development: In the development of new therapeutics based on the biphenyl (B1667301) scaffold, PET imaging can provide critical in-vivo data on drug-target engagement and help in optimizing drug candidates long before they reach clinical trials. ctfassets.net

The development of such a PET tracer would involve nucleophilic aromatic substitution methods to incorporate ¹⁸F onto the biphenyl ring structure, a well-established strategy in radiochemistry. nih.gov

Sustainable Synthetic Methodologies for Biphenyl Derivatives

The chemical industry is increasingly shifting towards "green chemistry" to minimize environmental impact. samipubco.com The synthesis of this compound and other biphenyl derivatives can benefit significantly from these sustainable approaches, which prioritize efficiency, safety, and the use of renewable resources. samipubco.commdpi.com Traditional methods often rely on harsh conditions and hazardous reagents, but modern catalysis offers cleaner alternatives.

Several green synthetic routes are applicable to the formation of the core biphenyl structure:

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for creating carbon-carbon bonds. rsc.org Recent advancements have enabled this reaction to be performed in water using recyclable, water-soluble catalysts, drastically reducing the need for volatile organic solvents. researchgate.net

Catalyst Advancements: The use of palladium nanoparticles supported on materials like fibrous nanosilica or fullerene offers cost-effective and sustainable options with high yields under mild conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, increase product yields, and reduce solvent use compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free techniques represent a highly sustainable approach by eliminating solvent waste altogether. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Biphenyl Scaffolds

| Method | Description | Advantages in Sustainability |

|---|---|---|

| Traditional Coupling (e.g., Ullmann) | Copper-catalyzed reaction of aryl halides, often requiring high temperatures. rsc.org | Established method, but often less sustainable. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an aryl halide with an aryl boronic acid. rsc.org | High yields, mild conditions, functional group tolerance. Can be adapted to aqueous media. researchgate.net |

| Negishi Cross-Coupling | Nickel- or palladium-catalyzed reaction involving an organozinc reagent. rsc.org | High regio- and chemoselectivity. |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. mdpi.com | Rapid reaction times, reduced energy consumption, often higher yields. |

| Solvent-Free Mechanochemistry | Reactions induced by mechanical grinding in the absence of a bulk solvent. mdpi.com | Minimizes or eliminates solvent waste, high atom economy. |

Interdisciplinary Applications in Novel Biological and Material Science Domains

The unique structural and electronic properties of this compound, conferred by the fluorine atom and the biphenyl backbone, open up possibilities for its application beyond its traditional areas of study.

Novel Biological Domains: The introduction of fluorine can significantly alter a molecule's properties, such as basicity (pKa) and conformational preference, which can be exploited in drug design. scientificupdate.com For instance, fluorinated scaffolds are being explored in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation. nih.gov Derivatives of this compound could be investigated as building blocks for novel therapeutics that exploit these principles. Its known interaction with DNA to form adducts could also be leveraged in the design of specific DNA-targeting agents or probes. nih.gov

Material Science: Biphenyl derivatives are foundational components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The introduction of fluorine is a common strategy to tune the electronic and physical properties of these materials, such as their thermal stability, charge-transport characteristics, and optical properties. The specific substitution pattern of this compound could impart desirable characteristics for applications in organic electronics or specialized polymers.

The exploration of these interdisciplinary avenues requires collaboration between chemists, biologists, and material scientists to fully harness the potential of this versatile chemical scaffold.

Q & A

Q. Q1. What are the key safety considerations when handling 3-Fluoro-4-acetylaminobiphenyl in laboratory settings?

Methodological Answer:

- Toxicity Profile : The compound is classified as a questionable carcinogen with experimental carcinogenic data (TDLo: 3700 mg/kg in rats over 26 weeks) .

- Decomposition Risks : Heating releases toxic fumes of NOx and F<sup>−</sup>, necessitating fume hood use and proper ventilation during high-temperature reactions .

- Handling Protocols : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from heat sources.

Q. Q2. What synthetic strategies are reported for biphenyl derivatives analogous to this compound?

Methodological Answer:

- Friedel-Crafts Acylation : For related biphenyl structures, Friedel-Crafts reactions using AlCl3 as a catalyst have been employed to introduce acetyl groups (e.g., synthesis of 4-chloroacetylbiphenyl) .

- Nitrosation and Functionalization : Nitrosation of intermediates (e.g., hydroxamyl chloride) followed by reactions with hydroxylamine hydrochloride or amines can yield glyoxime derivatives, a strategy adaptable for introducing acetylated amine groups .

- Fluorination Techniques : Electrophilic fluorination or halogen exchange (e.g., using KF in polar aprotic solvents) may be applicable for introducing fluorine at the 3-position .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in carcinogenicity data for this compound?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate the TDLo (3700 mg/kg) by conducting subchronic studies at lower doses to identify threshold effects. Include control groups to rule out confounding factors like diet or environmental stressors .

- Mechanistic Studies : Use in vitro models (e.g., Ames test for mutagenicity or cell-based assays for DNA adduct formation) to clarify carcinogenic pathways. Cross-reference with structurally similar carcinogens (e.g., aryl amines) .

- Species-Specific Sensitivity : Compare toxicity across multiple animal models (e.g., mice, zebrafish) to assess interspecies variability .

Q. Q4. What advanced spectroscopic techniques are recommended for characterizing this compound and its metal complexes?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm<sup>−1</sup>, N-H bend at ~1550 cm<sup>−1</sup>) and monitor coordination shifts in metal complexes (e.g., Co(II), Ni(II)) .

- <sup>1</sup>H NMR : Resolve aromatic proton splitting patterns (e.g., para-substituted fluorine coupling) and confirm acetylation via singlet peaks for methyl groups (~2.1 ppm) .

- Magnetic Susceptibility : For metal complexes, measure paramagnetic properties to infer geometry (e.g., octahedral vs. square planar for Cu(II)) .

Q. Q5. How can researchers optimize the stability of this compound in biological assays?

Methodological Answer:

- Solvent Selection : Use DMSO or ethanol for dissolution, avoiding aqueous buffers unless stabilized with surfactants (e.g., Tween-80) to prevent precipitation .

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize hydrolysis of the acetylated amine group .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as fluorinated biphenyls are prone to UV-induced cleavage .

Data Interpretation and Experimental Design

Q. Q6. How should researchers design experiments to investigate the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via HPLC-MS .

- Photolysis Experiments : Expose to UV light (254 nm) and monitor fluorine release using ion-selective electrodes or <sup>19</sup>F NMR .

- Soil Microcosm Assays : Assess biodegradation in soil samples spiked with the compound, quantifying residual levels via GC-FID .

Q. Q7. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic effects of fluorine substitution on aromatic ring electrophilicity .

- Molecular Docking : Screen for potential binding to cytochrome P450 enzymes (e.g., CYP1A2) to predict metabolic pathways and toxicity .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with bioactivity data from analogous compounds .

Contradictory Findings and Mitigation

Q. Q8. How can discrepancies in synthetic yields of fluorinated biphenyl derivatives be addressed?

Methodological Answer:

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl3 vs. AlCl3) for Friedel-Crafts reactions to improve regioselectivity and yield .

- Purification Protocols : Use column chromatography with gradient elution (hexane:ethyl acetate) to isolate pure products, validated by TLC (Rf = 0.3–0.5) .

- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .

Advanced Applications in Research

Q. Q9. What are potential biomedical applications of this compound derivatives?

Methodological Answer:

- Anticancer Probes : Functionalize the biphenyl core with targeting moieties (e.g., folic acid) for selective delivery to cancer cells, assessing efficacy via MTT assays .

- Enzyme Inhibitors : Modify the acetylated amine group to mimic transition-state analogs for kinases or proteases, validated by kinetic studies .

- Fluorescent Tagging : Introduce conjugated π-systems (e.g., dansyl groups) for use in cellular imaging, with excitation/emission profiles analyzed via fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.